molecular formula C5H9NO B041557 Cyclopentanone oxime CAS No. 1192-28-5

Cyclopentanone oxime

Cat. No.: B041557
CAS No.: 1192-28-5
M. Wt: 99.13 g/mol
InChI Key: YGNXYFLJZILPEK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lysergic acid diethylamide involves several steps, starting from lysergic acid. One common method involves the condensation of lysergic acid with diethylamine . The reaction typically requires an acidic catalyst and is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of lysergic acid diethylamide follows similar synthetic routes but on a larger scale. The process involves the cultivation of the ergot fungus to obtain lysergic acid, followed by chemical synthesis to produce lysergic acid diethylamide . The production process is highly regulated due to the compound’s potent effects and legal status.

Biological Activity

Cyclopentanone oxime is an organic compound derived from cyclopentanone through the reaction with hydroxylamine. This compound has garnered attention for its diverse biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties. This article reviews the biological activity of this compound, highlighting relevant research findings, case studies, and data tables to illustrate its potential applications in medicine and pharmacology.

Synthesis of this compound

This compound can be synthesized through a reaction between cyclopentanone and hydroxylamine hydrochloride under mild conditions. The general reaction can be represented as follows:

Cyclopentanone+HydroxylamineCyclopentanone Oxime\text{Cyclopentanone}+\text{Hydroxylamine}\rightarrow \text{this compound}

This synthesis typically yields moderate to good results, with spectroscopic data confirming the formation of the oxime as a single conformational isomer .

Anticancer Activity

Recent studies have demonstrated that this compound and its derivatives exhibit significant anticancer properties. For instance, cyclopentanone-based oxime derivatives have been shown to induce apoptosis in various cancer cell lines through mechanisms such as cell cycle arrest and oxidative stress induction. A notable study indicated that these compounds were more effective than some conventional chemotherapeutics in inhibiting cancer cell growth .

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of this compound derivatives on different cancer cell lines, including HeLa and MGC7901. The results are summarized in Table 1.

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundHeLa10.5Induction of apoptosis via caspase activation
Cyclopentanone Derivative AMGC79018.3Cell cycle arrest at G2/M phase
Cyclopentanone Derivative BHCT11612.0ROS production leading to oxidative stress

Antibacterial and Antifungal Activity

This compound has also been studied for its antibacterial and antifungal properties. Research indicates that it exhibits inhibitory effects against several pathogenic bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Table 2: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Candida albicans25

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, this compound has demonstrated anti-inflammatory effects in various models. Studies show that it can reduce inflammatory markers and cytokine production in vitro, suggesting potential therapeutic applications in inflammatory diseases .

The biological activities of this compound are attributed to several mechanisms:

  • Induction of Apoptosis : The compound activates intrinsic apoptotic pathways, evidenced by increased caspase-3 activity and cytochrome C release.
  • Cell Cycle Arrest : this compound derivatives can cause cell cycle arrest at different phases, particularly G2/M.
  • Oxidative Stress Induction : Increased production of reactive oxygen species (ROS) leads to cellular damage and apoptosis.

Properties

IUPAC Name

N-cyclopentylidenehydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H9NO/c7-6-5-3-1-2-4-5/h7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGNXYFLJZILPEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NO)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0020363
Record name Cyclopentanone oxime
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Molecular Weight

99.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1192-28-5
Record name Cyclopentanone, oxime
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Record name Cyclopentanone oxime
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Record name Cyclopentanone, oxime
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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